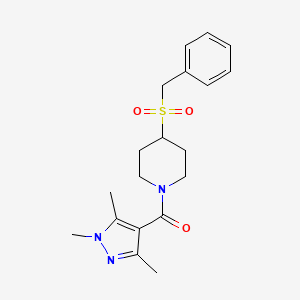

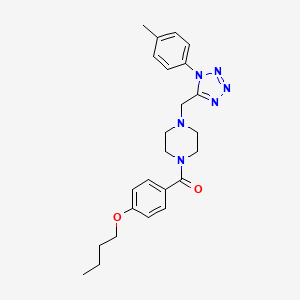

![molecular formula C24H17NO5 B2922161 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methylbenzamide CAS No. 886179-49-3](/img/structure/B2922161.png)

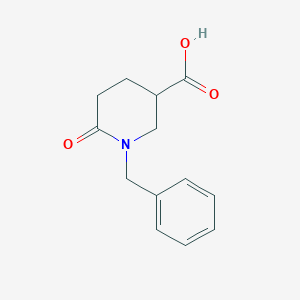

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methylbenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound, and a benzo[d][1,3]dioxole moiety, which is a type of benzodioxole .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a unified total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids was established based on the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques such as FT-IR, FT-Raman, NMR, and mass spectrometry .Applications De Recherche Scientifique

Photocatalytic Degradation

Research on compounds structurally related to N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methylbenzamide has included studies on photocatalytic degradation. For instance, the photodecomposition of propyzamide using titanium dioxide-loaded adsorbent supports has been investigated. This process enhances the rate of mineralization of propyzamide, reducing the concentration of possibly toxic intermediates in the solution (Torimoto et al., 1996).

Dopamine Receptor Imaging

Some analogs of this compound have been synthesized and characterized for their potential as D-2 dopamine receptor imaging agents. These studies involve the synthesis of iodinated benzamides with fused ring systems, investigating their in vivo and in vitro biological properties, indicating potential for developing new dopamine receptor imaging agents (Murphy et al., 1990).

Antitumor Agents

Research into related benzofuran and benzamide compounds has also explored their potential as antitumor agents. A study on dihydrobenzofuran lignans and related compounds evaluated their anticancer activity across a range of human tumor cell lines, showing that certain compounds exhibit promising activity. This suggests potential applications in the development of new antitumor agents that inhibit tubulin polymerization (Pieters et al., 1999).

Sigma-1 Receptor Antiproliferative Activity

Further research into benzamides has involved the synthesis and evaluation of compounds for their antiproliferative activity against cancer cell lines, acting as sigma-1 receptor agonists. This work underscores the potential for designing potent sigma-1 receptor agents with anti-cancer activity, indicating another promising research application area (Youssef et al., 2020).

Mécanisme D'action

Orientations Futures

The future directions in the research of similar compounds involve the development of promising compounds with target therapy potentials and little side effects . The wide spectrum of attractive utilization has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides .

Propriétés

IUPAC Name |

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO5/c1-14-6-8-15(9-7-14)24(27)25-21-17-4-2-3-5-18(17)30-23(21)22(26)16-10-11-19-20(12-16)29-13-28-19/h2-12H,13H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCBVBJWVOZXHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

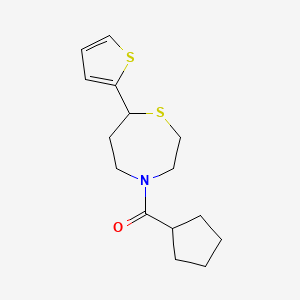

![7-allyl-6-(((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2922078.png)

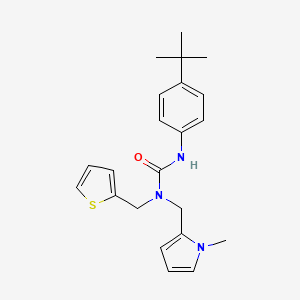

![5-cyclopropyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2922081.png)

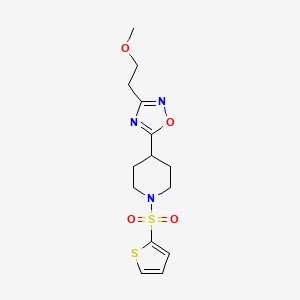

![N-(3-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2922089.png)

![4-[(3-chlorobenzyl)oxy]benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2922092.png)

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2922097.png)